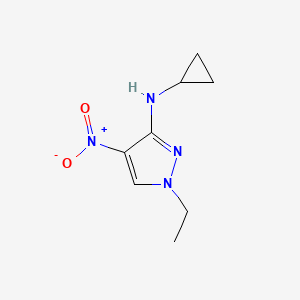
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a nitro group attached to a pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl, ethyl, and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, palladium catalysts, and various oxidizing and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups to the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-5-amine
- N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-ol
- N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-thiol
Uniqueness
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-ethyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-2-11-5-7(12(13)14)8(10-11)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIHXKDSDMIKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NC2CC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)



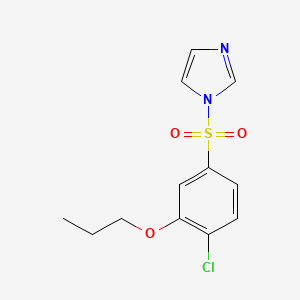
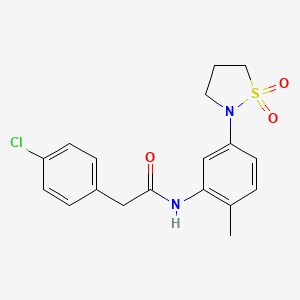
![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2737314.png)
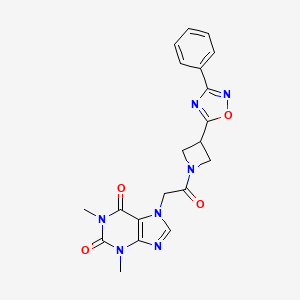
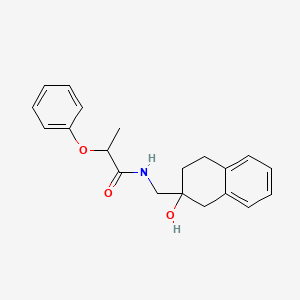
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2737320.png)
![7-Thia-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2737321.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2737323.png)
![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2737326.png)
